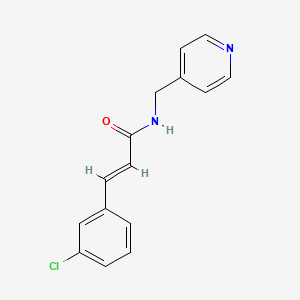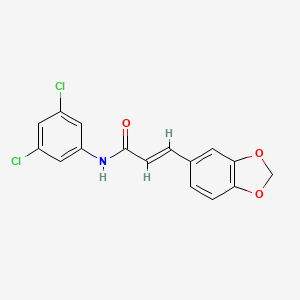
3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide, also known as BDAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDAA belongs to the class of acrylamides and has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development.
作用机制
3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide exerts its therapeutic effects through the inhibition of various enzymes and pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound also inhibits the activity of histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. This compound has also been shown to possess low toxicity, making it suitable for use in in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient stratification.
合成方法
3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 3,5-dichlorophenylamine with 1,3-benzodioxole-5-carboxylic acid, followed by the conversion of the resulting intermediate to this compound through acylation with acryloyl chloride. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-6-12(18)8-13(7-11)19-16(20)4-2-10-1-3-14-15(5-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZHRHHSGEXPA-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
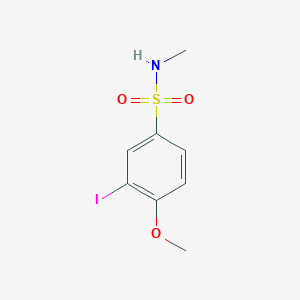
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
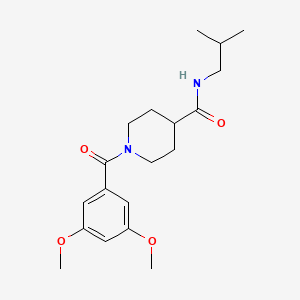
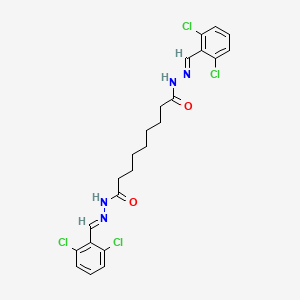
![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
